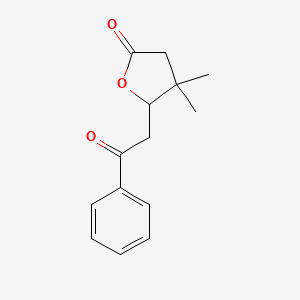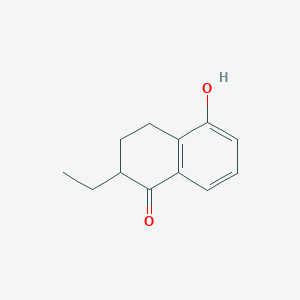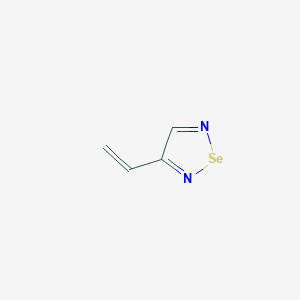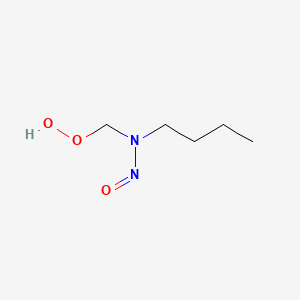
Octacosyl Hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octacosyl Hexadecanoate can be synthesized through the esterification reaction between octacosanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C28H58OH+C16H32O2→C44H88O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octacosyl Hexadecanoate can undergo oxidation reactions, particularly at the alcohol and ester functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield octacosanol and hexadecanoic acid.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Hydrolysis: H₂O, HCl or NaOH, under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Octacosanol and hexadecanol.
Hydrolysis: Octacosanol and hexadecanoic acid
Aplicaciones Científicas De Investigación
Chemistry: Octacosyl Hexadecanoate is used as a model compound in studies of lipid behavior and interactions. It is also employed in the synthesis of other complex lipids and esters.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the formulation of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and component of waxes and polishes. It is also utilized in the production of biodegradable plastics .
Mecanismo De Acción
The mechanism of action of Octacosyl Hexadecanoate is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid bilayers, enhancing membrane stability and fluidity. In industrial applications, its hydrophobic properties contribute to its effectiveness as a lubricant and water-repellent agent .
Comparación Con Compuestos Similares
Octadecane: A long-chain alkane with similar hydrophobic properties.
1-Hexadecanol: A long-chain alcohol with similar chemical reactivity.
Palmitic Acid: A long-chain fatty acid that forms esters with various alcohols.
Cetyl Palmitate: An ester of hexadecanoic acid and cetyl alcohol, similar in structure and properties to Octacosyl Hexadecanoate
Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its high molecular weight and long carbon chains contribute to its stability and hydrophobicity, making it particularly useful in applications requiring water repellency and lubrication .
Propiedades
Número CAS |
78509-52-1 |
|---|---|
Fórmula molecular |
C44H88O2 |
Peso molecular |
649.2 g/mol |
Nombre IUPAC |
octacosyl hexadecanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
Clave InChI |
DUUVLSQFLIAPFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)


![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)


![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)


![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
